2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
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Overview
Description
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound with a unique structure that includes both pyrazine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with suitable reagents to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including antiviral and anticancer properties.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes . The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
10-Hydroxy-7,8-dihydropyrazino[1’,2’1,5]pyrrolo[2,3-d]pyridazine-1,9-dione: This compound has similar structural features and is studied for its antiviral properties.
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its specific substitution pattern and the combination of pyrazine and pyridazine rings
Properties
CAS No. |
122942-10-3 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2,3-dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)11-12-8(6)14/h1-2H3,(H,11,13)(H,12,14) |
InChI Key |
SGEWRYBWEXXYKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NNC2=O)C |
Origin of Product |
United States |
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